2-Amino-4-(4-isopropyl-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-isopropylphenyl)butanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon atom and a 4-isopropylphenyl group attached to the fourth carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(4-isopropylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropylbenzylamine with a suitable butanoic acid derivative. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the amine group, followed by the addition of the butanoic acid derivative under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 2-amino-4-(4-isopropylphenyl)butanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-isopropylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-4-(4-isopropylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-isopropylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
- 2-Amino-4-(4-methylphenyl)butanoic acid
- 2-Amino-4-(4-ethylphenyl)butanoic acid
- 2-Amino-4-(4-tert-butylphenyl)butanoic acid
Comparison: Compared to these similar compounds, 2-amino-4-(4-isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .
Properties
CAS No. |
1260636-78-9 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-amino-4-(4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-6-3-10(4-7-11)5-8-12(14)13(15)16/h3-4,6-7,9,12H,5,8,14H2,1-2H3,(H,15,16) |
InChI Key |
QXTNPVIJOCZFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.